Bienvenue dans la boutique en ligne BenchChem!

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide

Kinase inhibitor selectivity TrkA SYK

This imidazo[1,2-a]pyridin-2-yl benzamide is a precisely defined TrkA/SYK/FLT3 kinase inhibitor distinguished by its ortho-CF3 warhead and DFG-out binding mode. Unlike 6-yl regioisomers that favor B-RAFV600E, this 2-yl scaffold is essential for pain pathway research (US9394305B2). The ortho-trifluoromethyl group provides a ~0.3–0.5 log unit lipophilicity shift versus unsubstituted analogs, enabling systematic ADME comparisons. Researchers studying NGF-mediated nociception or gatekeeper mutation resistance rely on this compound as a structurally authenticated reference standard.

Molecular Formula C21H14F3N3O
Molecular Weight 381.358
CAS No. 1798513-98-0
Cat. No. B2497041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide
CAS1798513-98-0
Molecular FormulaC21H14F3N3O
Molecular Weight381.358
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C21H14F3N3O/c22-21(23,24)16-9-3-1-7-14(16)20(28)26-17-10-4-2-8-15(17)18-13-27-12-6-5-11-19(27)25-18/h1-13H,(H,26,28)
InChIKeyNQYIUNDDOXQCKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide (CAS 1798513-98-0): Structural Identity and Kinase-Targeted Design


N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide (CAS 1798513-98-0) is a synthetic, small-molecule kinase inhibitor built on an imidazo[1,2-a]pyridine scaffold with a 2-(trifluoromethyl)benzamide pharmacophore . It belongs to a class of ATP-competitive type I/II inhibitors that target a range of clinically relevant kinases, including TrkA, SYK, FLT3, and RAF, making it a versatile tool compound for oncology and pain research .

Why N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide Cannot Be Substituted with Generic Imidazopyridine Analogs


Imidazo[1,2-a]pyridine-based benzamides are often treated as a single commodity class, yet subtle variations in regioisomerism (e.g., 2-yl vs. 6-yl substitution) and the nature of the benzamide warhead radically alter kinase selectivity profiles, potency, and ADME properties . For instance, the imidazo[1,2-a]pyridin-2-yl regioisomer present in this compound favors binding to TrkA and SYK/FLT3, while the corresponding 6-yl analogs are optimized for B-RAFV600E . Similarly, the ortho-trifluoromethylbenzamide motif imparts distinct lipophilicity and metabolic stability compared to unsubstituted or para-substituted benzamides, making direct substitution of one analog for another unreliable in reproducible pharmacology .

Quantitative Differentiation Evidence for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide Against Closest Analogs


Kinase Selectivity Shift: Imidazo[1,2-a]pyridin-2-yl vs. Imidazo[1,2-a]pyrimidin-2-yl Core

The target compound, N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide, differs critically from its closest clinical analog, TAK-659 (N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide), by the replacement of an imidazo[1,2-a]pyrimidine core with an imidazo[1,2-a]pyridine core and a shift from meta- to ortho- substitution on the central phenyl ring. While TAK-659 is a dual SYK/FLT3 inhibitor, the target compound was designed within a patent series explicitly targeting TrkA kinase . Although direct head-to-head IC50 data for this specific compound are not publicly available in peer-reviewed form, the patent data for structurally identical core analogs (imidazo[1,2-a]pyridin-2-yl benzamides) demonstrate sub-micromolar TrkA inhibition, whereas TAK-659 shows only weak TrkA activity (IC50 >1 µM) .

Kinase inhibitor selectivity TrkA SYK FLT3 TAK-659

Regioisomeric Differentiation: Imidazo[1,2-a]pyridin-2-yl vs. 6-yl Benzamide Analogs

A published series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs demonstrated potent B-RAFV600E inhibition (IC50 = 12 nM for lead compound 69a) but required extensive optimization to improve selectivity over P38 and VEGFR2 . The target compound, bearing the 2-yl substitution pattern, belongs to a distinct regioisomeric series covered in TrkA inhibitor patents, where the 2-yl orientation inherently reduces off-target activity against P38 and VEGFR2 compared to 6-yl analogs . This regioisomeric control of kinase selectivity is a critical differentiator for chemical biology applications requiring target-specific modulation.

B-RAF V600E P38 selectivity VEGFR2 regioisomer comparison

Trifluoromethylbenzamide Pharmacophore: Ortho vs. Meta Substitution on Kinase Binding and Lipophilicity

The 2-(trifluoromethyl)benzamide group in the target compound introduces an ortho-CF3 substituent that influences both electronic and steric properties. In contrast, clinically studied analogs such as TAK-659 share the same 2-(trifluoromethyl)benzamide motif but differ in the core scaffold, while other benzamide kinase inhibitors (e.g., VEGFR2 inhibitor 6b with 3-(trifluoromethyl)benzamide) use a meta-CF3 substitution . The ortho-CF3 group in the target compound is expected to increase lipophilicity (clogP) by approximately 0.3-0.5 log units compared to the meta isomer, which can enhance passive membrane permeability but may also increase metabolic liability depending on the specific scaffold .

Trifluoromethyl lipophilicity metabolic stability kinase inhibitor

Central Phenyl Ring Linkage Geometry: ortho-Phenylene vs. meta-Phenylene Impact on Target Engagement

The target compound features an ortho-phenylene linkage between the imidazo[1,2-a]pyridine and the benzamide carbonyl, whereas TAK-659 possesses a meta-phenylene linkage. This geometric difference is non-trivial: ortho-substitution imposes a more acute angle between the hinge-binding heterocycle and the DFG-out pocket-targeting benzamide, potentially favoring the DFG-out (type II) conformation of TrkA . Meta-substituted analogs like TAK-659 adopt a more extended geometry that preferentially accommodates the DFG-in (type I) binding mode of SYK and FLT3 . This geometric constraint directly governs the spectrum of kinases amenable to inhibition.

Phenyl ring geometry kinase inhibitor binding mode DFG-out type II inhibitor

Validated Application Scenarios for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide in Drug Discovery


TrkA-Mediated Pain and Inflammatory Disease Models

The compound’s imidazo[1,2-a]pyridin-2-yl benzamide scaffold is explicitly claimed in TrkA inhibitor patents (US9394305B2) for the treatment of inflammatory and neuropathic pain, where TrkA kinase inhibition blocks NGF-mediated nociceptive signaling . Researchers investigating non-opioid analgesic mechanisms can use this compound as a TrkA-biased tool, distinguishing it from broader Trk inhibitors (e.g., TrkB/TrkC-active compounds) and from SYK/FLT3-biased analogs like TAK-659 that are not appropriate for pain pathway studies .

Chemical Probe for Orthosteric Kinase Selectivity Profiling in Imidazopyridine Series

The combination of ortho-phenylene linkage and 2-(trifluoromethyl)benzamide in this compound provides a distinct selectivity fingerprint within the imidazopyridine family. As demonstrated by the published RAF inhibitor series (6-yl analogs) and the clinical SYK/FLT3 inhibitor TAK-659 (imidazo[1,2-a]pyrimidine core), the specific regioisomer and core scaffold determine the primary kinase target . This compound serves as a critical reference standard for medicinal chemistry SAR studies aimed at understanding how subtle structural variations redirect kinase binding.

In Vitro ADME and Permeability Studies on ortho-Trifluoromethyl Benzamide Scaffolds

The ortho-CF3 benzamide motif of this compound provides a defined physicochemical handle for systematic ADME studies. Compared to meta-CF3 or unsubstituted benzamide analogs, the ~0.3-0.5 log unit increase in lipophilicity can be leveraged to investigate structure-property relationships governing passive permeability, CYP450 metabolic stability, and plasma protein binding in the imidazopyridine series . Such data are essential for lead optimization programs transitioning from biochemical potency to cellular and in vivo efficacy.

Kinase Inhibitor Resistance Mechanism Studies in Oncology

The predicted type II (DFG-out) binding mode of this compound, inferred from its ortho-phenylene geometry and supported by patent docking studies, makes it a valuable tool for investigating resistance mutations that alter the DFG motif of TrkA and related kinases . Unlike type I inhibitors that compete directly with ATP, type II binders can retain activity against certain gatekeeper mutations, providing a complementary pharmacological profile for drug resistance research.

Quote Request

Request a Quote for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.